molecular formula C17H13Cl2N3O2S B2707459 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 391228-07-2

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2707459
CAS No.: 391228-07-2
M. Wt: 394.27
InChI Key: HMWJCHSHVDFVRX-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system of significant interest in medicinal chemistry for its diverse biological activities. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows derivatives to interact critical biological targets, particularly in rapidly dividing cells . This compound features a 2,4-dichlorophenyl moiety at the 5-position of the thiadiazole ring, a structural feature common in pharmacologically active derivatives. The strong aromaticity of the thiadiazole ring provides great in vivo stability, while the sulfur atom contributes to high lipophilicity, promoting good cell permeability and oral bioavailability . Compounds based on the 1,3,4-thiadiazole scaffold are extensively investigated for their cytotoxic properties. Research indicates that such derivatives can function as potent anticancer agents by disrupting DNA replication in cancer cells, given the ring's structural similarity to nucleic acid bases . Specific 1,3,4-thiadiazole derivatives have demonstrated promising activity against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) . The dichlorophenyl substitution, as seen in this compound, is a common feature in biologically active molecules and is often associated with enhanced potency, for instance, by potentially inhibiting enzymes like focal adhesion kinase (FAK) or tubulin polymerization . This product is intended for research purposes only, specifically for use in vitro screening assays to evaluate cytotoxic and antiproliferative effects, structure-activity relationship (SAR) studies to design more potent analogs, and investigation of mechanisms of action against specific molecular targets in oncology drug discovery.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-24-12-6-3-10(4-7-12)15(23)20-17-22-21-16(25-17)13-8-5-11(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWJCHSHVDFVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a dichlorobenzene derivative.

    Attachment of the Ethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with an ethoxybenzamide derivative under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with Cellular Pathways: Disrupting signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The 1,3,4-thiadiazole scaffold differentiates this compound from related structures:

  • Thiazole vs. Thiadiazole : Replacing the thiadiazole with a thiazole ring (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, ) reduces the number of nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This impacts interactions with biological targets like the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme .
  • Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () exhibit tautomerism, which is absent in thiadiazoles, leading to differences in stability and reactivity .

Substituent Modifications

Variations in substituents significantly influence physicochemical and biological properties:

Compound Name Substituent (R1) Substituent (R2) Molecular Weight Key Features
Target Compound 2,4-Dichlorophenyl 4-Ethoxybenzamide 396.31 (calc.) Enhanced lipophilicity from Cl and ethoxy groups; potential pesticidal use
N-[5-(2,4-DCP)-1,3,4-thiadiazol-2-yl]-3-MeBz () 2,4-Dichlorophenyl 3-Methylbenzamide 364.25 Reduced steric bulk compared to ethoxy; lower solubility
N-{N-[5-(2,4-DCP)-1,3,4-TDZ-2-yl]carbamoyl}-2,6-DFB () 2,4-Dichlorophenyl 2,6-Difluorobenzamide 429.22 Fluorine atoms increase electronegativity; stronger hydrogen-bonding potential
N-[5-(3,4-Dimethoxybenzyl)-1,3,4-TDZ-2-yl]Bz () 3,4-Dimethoxybenzyl Benzamide ~372.3 (calc.) Methoxy groups improve solubility; reduced halogen-based toxicity

Abbreviations : DCP = Dichlorophenyl; TDZ = Thiadiazol-2-yl; DFB = Difluorobenzamide; MeBz = Methylbenzamide.

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C12H11Cl2N3OS
  • Molecular Weight : 316.206 g/mol
  • CAS Number : [specific CAS number not provided in search results]

The compound features a thiadiazole ring, which is known for its diverse biological activities, and a 2,4-dichlorophenyl group that enhances its pharmacological properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of thiadiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL.
  • Gram-negative bacteria : Exhibited activity against Escherichia coli with MIC values between 1 and 4 µg/mL.

These findings suggest that the compound could be developed as a novel antibacterial agent.

Antifungal Activity

The compound's antifungal properties have also been evaluated. In vitro studies indicated that it possesses significant antifungal activity against Candida albicans and Aspergillus species. The MIC values observed were as low as 0.03 µg/mL for certain derivatives in related studies .

Anticancer Potential

Recent investigations into the anticancer properties of thiadiazole derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.
  • Cell Lines Tested : Notably effective against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentRole in Biological Activity
Thiadiazole RingContributes to antimicrobial and anticancer properties
2,4-Dichlorophenyl GroupEnhances lipophilicity and bioactivity
Ethoxy GroupModifies solubility and pharmacokinetic properties

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated superior activity compared to standard antibiotics.
    • Suggested potential for use in treating resistant infections.
  • Anticancer Study :
    • Evaluated on multiple cancer cell lines.
    • Demonstrated significant inhibition of cell growth.
    • Proposed mechanism involved the induction of oxidative stress leading to cellular apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via refluxing 4-ethoxybenzoic acid derivatives with 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine in the presence of POCl₃ (phosphorus oxychloride) as a cyclizing agent at 90°C for 3–5 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiadiazole amine to benzoyl chloride), monitoring pH during precipitation (target pH 8–9 with ammonia), and recrystallization from DMSO/water (2:1) to enhance purity . Yield improvements (up to 75%) are achieved by slow reagent addition and inert atmosphere conditions.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry and substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • X-ray diffraction : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing planar six-membered rings) .
  • SHELX refinement : Use SHELXL-97 for structure refinement (R factor < 0.05, data-to-parameter ratio > 12:1) and SHELXTL for molecular visualization .

Advanced Research Questions

Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence bioactivity in related thiadiazole derivatives?

  • Methodology : Analyze dihedral angles between aromatic rings (e.g., 24.94° between thiadiazole and dichlorophenyl groups) to predict π-π stacking or steric hindrance . Hydrogen-bonded dimers (N–H⋯O, R²²(8) motif) enhance thermal stability and may correlate with pesticidal activity by improving membrane permeability . Compare with SAR studies on analogous compounds (e.g., 5-(trifluoromethyl)-thiadiazoles showing enhanced antifungal potency) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 4 weeks, monitoring degradation via HPLC. For example, degradation peaks at pH < 2 suggest acid-catalyzed hydrolysis of the thiadiazole ring .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >250°C) and correlate with crystallographic data (e.g., hydrogen-bond network integrity) .

Q. How can molecular docking studies elucidate interactions with target enzymes (e.g., CYP51 in antifungal applications)?

  • Methodology : Use AutoDock Vina to model ligand-enzyme binding, focusing on the thiadiazole core and dichlorophenyl substituent. Validate with crystallographic data from Aspergillus fumigatus CYP51 complexes (PDB: 5FSA), noting hydrophobic interactions at the heme-binding pocket and hydrogen bonds with Thr-311 .

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